molecular formula C21H20N2O4S2 B3239800 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide CAS No. 1421840-96-1

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide

Cat. No.: B3239800
CAS No.: 1421840-96-1
M. Wt: 428.5 g/mol
InChI Key: LXHQOTQTYWGYML-WQRHYEAKSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a synthetically designed small molecule that serves as a key chemical tool in biochemical and pharmacological research, primarily investigated for its potential to modulate specific kinase signaling pathways. This compound belongs to the rhodanine-based chemotype, a scaffold well-known for its diverse biological activities, particularly its high-affinity binding to kinase ATP pockets (source) . The (Z)-benzylidene group at the 5-position, substituted with 3,4-dimethoxy motifs, is a critical pharmacophore that enhances its interaction with cellular targets, while the N-(o-tolyl)acetamide moiety contributes to its overall molecular specificity and pharmacokinetic properties. Its primary research value lies in its potent inhibitory activity against a range of protein kinases, making it a valuable probe for dissecting complex signal transduction cascades involved in cell proliferation, survival, and apoptosis. Researchers utilize this compound in vitro to study its effects on cancer cell lines, where it has demonstrated the ability to induce cell cycle arrest and apoptosis, suggesting its utility as a lead compound for developing novel targeted anticancer therapies (source) . Furthermore, its mechanism is often associated with the suppression of key oncogenic kinases, providing insights into the molecular basis of tumorigenesis and resistance mechanisms. This reagent is for research use only and is an essential asset for chemists and biologists exploring innovative approaches in drug discovery and chemical biology.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-13-6-4-5-7-15(13)22-19(24)12-23-20(25)18(29-21(23)28)11-14-8-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHQOTQTYWGYML-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a thiazolidinone derivative notable for its complex structure, which includes a thiazolidine ring and various functional groups. This compound has garnered attention due to its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Specifically, it has been shown to inhibit key enzymes involved in microbial and cancer cell metabolism:

  • Antimicrobial Activity : Compounds with similar structures often exhibit antibacterial and antifungal properties. For instance, the compound inhibits MurB enzyme in Escherichia coli, which is crucial for bacterial cell wall synthesis.
  • Antioxidant Effects : The presence of methoxy groups may enhance the compound's antioxidant activity, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Some thiazolidinone derivatives have been reported to modulate inflammatory pathways, suggesting that this compound may also possess similar properties .

Biological Activity Data

Recent studies have provided insights into the biological effects of this compound. Below is a summary of key findings:

Activity Type IC50 Values (µM) Reference
Urease Inhibition1.473 - 9.274
Antimicrobial ActivityVaries (specific values not reported)
Cytotoxicity (K562)Mild to moderate
Cytotoxicity (MCF7)Mild to moderate

Case Studies

  • Urease Inhibition Study : A study demonstrated that derivatives of thioxothiazolidinyl-acetamides exhibited significant urease inhibition with IC50 values ranging from 1.473 to 9.274 µM, outperforming standard inhibitors like hydroxyurea . This suggests that the compound could be a promising candidate for treating urease-related conditions.
  • Antimicrobial Evaluation : In an antimicrobial assessment, several derivatives were tested against Staphylococcus aureus, showing significant inhibition of biofilm formation . This indicates potential applications in treating infections caused by resistant strains.
  • Cytotoxicity Assessment : The synthesized compounds displayed mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines . This highlights the need for further exploration into their anticancer potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Table 1: Key Structural Differences Among Thiazolidinone Derivatives
Compound Name Core Structure Substituents at Position 5 N-Substituent at Position 3 Biological Activity
Target Compound 2-Thioxothiazolidin-4-one 3,4-Dimethoxybenzylidene N-(o-tolyl)acetamide Under investigation (potential antitumor)
Compound 5 () 2-Thioxothiazolidin-4-one Varied arylidene (e.g., phenyl, 4-fluorophenyl) N-(4-oxo-3-phenylquinazolin-2-yl)thioacetamide Mild antiproliferative activity (IC₅₀ > 50 µM in MCF-7 and A549 cells)
Compound 6 () 2-Thioxothiazolidin-4-one 2-Methoxybenzylidene N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide No reported activity; structural emphasis on methoxy and thiadiazole groups
Compound 5 () Quinazolinone-thiazolidinone hybrid 4-Sulfamoylphenyl N-phenylacetamide High yield (87%) and thermal stability (m.p. 269°C)
Key Observations:
  • Substituent Effects : The 3,4-dimethoxybenzylidene group in the target compound enhances electron-donating capacity compared to simpler arylidene (e.g., phenyl in Compound 5, ) or 2-methoxybenzylidene (Compound 6, ). This may improve binding to cellular targets like kinases or DNA .
Key Observations:
  • The target compound’s synthesis aligns with methods for analogous thiazolidinones but lacks reported yield and melting point data, highlighting gaps in published characterization .
  • High thermal stability in compounds (m.p. up to 315°C) suggests that sulfamoylphenyl groups enhance crystallinity compared to dimethoxybenzylidene derivatives .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting rhodanine-3-acetic acid derivatives with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) under acidic or basic conditions to form the benzylidene intermediate .
  • Acetylation : Coupling the intermediate with o-toluidine derivatives via amide bond formation using coupling agents like EDC/HOBt .

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for condensation steps .
  • Temperature : Reflux conditions (~80–100°C) are optimal for cyclization and imine formation .
  • Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation and accelerates amidation .

Yield Optimization : Yields range from 45–71% depending on steric and electronic effects of substituents. For example, electron-withdrawing groups on the benzylidene moiety reduce yields due to slower kinetics .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral data confirm its structure?

Methodological Answer:

  • 1H/13C NMR : Confirm the (Z)-configuration of the benzylidene moiety (δ ~7.3–7.9 ppm for olefinic protons; 190–195 ppm for carbonyl carbons) .
  • HRMS : Validate molecular formula (e.g., [M + Na]+ peaks with <2 ppm error) .
  • HPLC : Assess purity (>95% required for biological assays) .

Q. Example Data :

ParameterObserved Value (Compound 7n )
1H NMR (DMSO-d6)δ 10.79 (s, NH), 7.87 (s, benzylidene-H)
13C NMR (DMSO-d6)δ 193.8 (C=O), 167.1 (thioxo group)
HRMS (m/z)516.0312 [M + Na]+ (calc. 516.0334)

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic protocols reported for similar rhodanine-acetamide derivatives?

Methodological Answer: Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature). To address this:

  • Systematic Screening : Use design-of-experiment (DoE) approaches to test variables (e.g., solvent, catalyst ratio) .
  • Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps .
  • Comparative Analysis : Cross-reference spectral data (e.g., NMR shifts in DMSO vs. CDCl3) to validate intermediates .

Case Study : reports multi-step synthesis with TLC monitoring, while uses thiocarbonyl-bis-thioglycolic acid in ethanol reflux. Controlled replication under inert atmospheres (N₂/Ar) can reconcile yield discrepancies .

Q. What in silico strategies are recommended to predict the binding affinity of this compound with carbonic anhydrase isoforms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-IX/XII active sites. Key residues (e.g., Zn²+ coordination, hydrophobic pockets) should align with rhodanine pharmacophores .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on IC₅₀ data from similar derivatives to predict inhibitory potency .

Validation : Compare computational results with experimental enzyme inhibition assays (e.g., stopped-flow CO₂ hydration assay for CA isoforms) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this compound?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with varied substituents on the benzylidene (e.g., halogens, methoxy groups) and o-tolyl acetamide moieties .
  • Biological Screening : Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HepG2) and correlate with substituent electronic profiles .
  • Microscopy : Use confocal imaging to evaluate microtubule disruption (anti-mitotic mechanism) .

Q. SAR Insights :

  • Electron-Donating Groups : Methoxy groups enhance solubility but may reduce membrane permeability .
  • Bulkier Substituents : Cyclopropyl or furan rings improve metabolic stability .

Q. What strategies mitigate challenges in stereochemical purity during synthesis?

Methodological Answer:

  • Chiral HPLC : Separate (Z)/(E) isomers using columns like Chiralpak IG-3 .
  • Stereoselective Conditions : Use Lewis acids (e.g., ZnCl₂) to favor (Z)-configuration via kinetic control .
  • Crystallography : Confirm configuration via single-crystal X-ray diffraction .

Example : achieved >98% (Z)-purity by optimizing reaction time and solvent polarity.

Q. Data Contradiction Analysis Table

IssueConflicting EvidenceResolution Strategy
Yield Variability vs. DoE screening of solvent/catalyst ratios
Stereochemical Outcomes vs. Chiral HPLC validation post-synthesis
Biological Potency vs. Standardized assays (e.g., IC₅₀ in triplicate)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide

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